2,4-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-thiazole-5-carboxamide
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Overview
Description
2,4-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-thiazole-5-carboxamide is a heterocyclic compound that features a thiazole ring substituted at the 2 and 4 positions, an azetidine ring, and a pyridine ring. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring, followed by subsequent reactions to introduce the azetidine and pyridine groups .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the thiazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyridine rings .
Scientific Research Applications
2,4-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2,4-dimethylthiazole: Shares the thiazole ring but lacks the azetidine and pyridine moieties.
N-(pyridin-2-yl)azetidine: Contains the azetidine and pyridine rings but lacks the thiazole ring.
Thiazole-5-carboxamide: Contains the thiazole ring and carboxamide group but lacks the specific substitutions present in the target compound.
Uniqueness
2,4-dimethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C14H16N4OS |
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Molecular Weight |
288.37 g/mol |
IUPAC Name |
2,4-dimethyl-N-(1-pyridin-2-ylazetidin-3-yl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C14H16N4OS/c1-9-13(20-10(2)16-9)14(19)17-11-7-18(8-11)12-5-3-4-6-15-12/h3-6,11H,7-8H2,1-2H3,(H,17,19) |
InChI Key |
BRVJZNHEJHKLTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2CN(C2)C3=CC=CC=N3 |
Origin of Product |
United States |
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